molecular formula C22H24ClNO3 B12755142 Benzilic acid, 2-methylene-3-quinuclidinyl ester, hydrochloride CAS No. 102338-82-9

Benzilic acid, 2-methylene-3-quinuclidinyl ester, hydrochloride

Cat. No.: B12755142
CAS No.: 102338-82-9
M. Wt: 385.9 g/mol
InChI Key: MQVXVBAMSOWIEA-UHFFFAOYSA-N
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Description

2-Methylene-3-quinuclidyl-benzilate hydrochloride is a chemical compound known for its significant pharmacological properties. It is a derivative of quinuclidinyl benzilate, which is a potent anticholinergic agent. This compound is primarily used in scientific research due to its ability to interact with muscarinic acetylcholine receptors, making it valuable in the study of neurological processes and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylene-3-quinuclidyl-benzilate hydrochloride involves several steps, starting with the preparation of quinuclidinyl benzilate. The process typically includes the esterification of benzilic acid with quinuclidinyl alcohol under acidic conditions. The resulting ester is then subjected to a methylenation reaction to introduce the methylene group at the 2-position of the quinuclidine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of advanced catalytic systems and continuous flow reactors to ensure efficient and consistent production .

Chemical Reactions Analysis

Types of Reactions

2-Methylene-3-quinuclidyl-benzilate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of 2-Methylene-3-quinuclidyl-benzilate hydrochloride, each with unique pharmacological properties .

Scientific Research Applications

2-Methylene-3-quinuclidyl-benzilate hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methylene-3-quinuclidyl-benzilate hydrochloride involves its interaction with muscarinic acetylcholine receptors. It acts as an antagonist, blocking the binding of acetylcholine to these receptors. This inhibition leads to a decrease in cholinergic neurotransmission, resulting in various physiological effects such as reduced muscle spasms and altered cognitive functions. The compound primarily targets the M1 and M4 subtypes of muscarinic receptors, which are involved in cognitive and motor functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylene-3-quinuclidyl-benzilate hydrochloride is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for certain muscarinic receptor subtypes. This makes it a valuable tool in research for understanding the role of these receptors in various physiological and pathological conditions .

Properties

CAS No.

102338-82-9

Molecular Formula

C22H24ClNO3

Molecular Weight

385.9 g/mol

IUPAC Name

(2-methylidene-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2,2-diphenylacetate;hydrochloride

InChI

InChI=1S/C22H23NO3.ClH/c1-16-20(17-12-14-23(16)15-13-17)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,17,20,25H,1,12-15H2;1H

InChI Key

MQVXVBAMSOWIEA-UHFFFAOYSA-N

Canonical SMILES

C=C1C(C2CCN1CC2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl

Origin of Product

United States

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